A Technical Guide to 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4): Properties, Synthesis, and Applications
A Technical Guide to 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4): Properties, Synthesis, and Applications
Abstract
Substituted pyridine scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4) is a functionalized pyridine derivative that serves as a valuable building block for the synthesis of more complex heterocyclic systems. The strategic placement of an amine group and three methyl groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate for drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted properties, reactivity, synthetic considerations, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical entity are fundamental to its application in synthesis and analysis. While comprehensive experimental data for 2,5,6-trimethylpyridin-3-amine is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Physicochemical Properties
The key physicochemical data for 2,5,6-trimethylpyridin-3-amine are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 51551-21-4 | - |
| Molecular Formula | C₈H₁₂N₂ | Calculated |
| Molecular Weight | 136.19 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Predicted based on similar aromatic amines |
| Boiling Point | ~200-220 °C | Estimated by comparison to 2,4,6-trimethylpyridine (171-172 °C)[2] with an added amino group increasing polarity and hydrogen bonding potential. |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Methanol); sparingly soluble in water. | Predicted based on molecular structure. |
| pKa | ~7.0 - 8.0 | Estimated by comparison to 2,4,6-trimethylpyridine (pKa 7.43)[2], with the amino group slightly influencing the basicity of the ring nitrogen. |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:
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¹H NMR: The spectrum would feature distinct signals for the aromatic proton, the amine protons, and the three methyl groups. The aromatic proton (at C4) would appear as a singlet in the aromatic region (~6.5-7.5 ppm). The three methyl groups would present as three separate singlets in the aliphatic region (~2.0-2.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum would show eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the methyl groups.
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Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching vibrations (~1250-1350 cm⁻¹), and characteristic aromatic C=C and C=N stretching bands in the 1450-1650 cm⁻¹ region.[3][4]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 136.19. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.[3]
Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of 2,5,6-trimethylpyridin-3-amine is crucial for its effective use as a synthetic intermediate.
Proposed Synthetic Pathway
A common and effective method for introducing an amino group onto a pyridine ring is through the Chichibabin reaction or, more controllably, through nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, such as a halogenated pyridine. A plausible synthetic route could start from a trimethyl-halopyridine.
Diagram 1: Proposed synthesis via nucleophilic aromatic substitution.
The choice of halogen (Cl, Br) and the specific aminating agent would be critical. The reaction is driven by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the ring for nucleophilic attack.[5]
Core Reactivity
The chemical behavior of 2,5,6-trimethylpyridin-3-amine is dictated by the interplay of its functional groups:
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The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization. It is the primary site for derivatization to build more complex molecules.
-
The Pyridine Ring: The ring nitrogen is basic and can be protonated or alkylated. The ring itself can participate in metal-catalyzed cross-coupling reactions if further functionalized (e.g., converted from the amine to a halide). The electron-donating methyl and amino groups activate the ring towards electrophilic substitution, though such reactions on pyridines can be complex.
Diagram 2: Key reaction pathways for derivatization.
Applications in Research and Drug Development
The true value of 2,5,6-trimethylpyridin-3-amine lies in its application as a versatile intermediate. The aminopyridine motif is a privileged scaffold found in a wide array of biologically active compounds, particularly as kinase inhibitors for oncology.[6][7]
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Intermediate for Kinase Inhibitors: Many potent kinase inhibitors feature a pyrido[2,3-d]pyrimidine core.[6] 2,5,6-Trimethylpyridin-3-amine is an ideal starting material for constructing this fused ring system, where the amine group participates in the crucial cyclization step.
-
Scaffold for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic targets. For instance, related aminopyridinol structures have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[7][8]
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Building Block in Organic Synthesis: Beyond pharmaceuticals, it can serve as a ligand in organometallic chemistry or as a monomer for specialized polymers.
Experimental Protocol: N-Acylation of 2,5,6-Trimethylpyridin-3-amine
This protocol provides a standardized, self-validating procedure for the acylation of the amine, a fundamental step in its use as an intermediate.
Objective: To synthesize N-(2,5,6-trimethylpyridin-3-yl)acetamide.
Materials:
-
2,5,6-Trimethylpyridin-3-amine (1.0 eq)
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Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5,6-trimethylpyridin-3-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the base (TEA or pyridine, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A slight excess ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. The structure and purity of the final product, N-(2,5,6-trimethylpyridin-3-yl)acetamide, should be confirmed by NMR and MS analysis.
Safety and Handling
| Hazard Type | Associated Risk and Precaution |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. Precaution: Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[9] Precaution: Wear protective gloves, clothing, and eye/face protection. |
| Respiratory Irritation | May cause respiratory irritation.[9] Precaution: Use only in a well-ventilated area or in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents.[2] Precaution: Store away from strong acids and oxidizing agents. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Conclusion
2,5,6-Trimethylpyridin-3-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its primary amine handle allows for straightforward derivatization, while the substituted pyridine core is a well-established pharmacophore in numerous drug classes. By understanding its fundamental properties, reactivity, and safe handling procedures, researchers can effectively leverage this versatile intermediate to construct novel molecules for a wide range of scientific applications, from targeted therapeutics to advanced materials.
References
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]
-
1 H NMR and IR spectra of compounds 2-5. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]
-
An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. ACS Publications. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]
-
Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
